Cas no 2228654-80-4 (1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine)

1-1-(6-Chloropyridin-2-yl)cyclopropylethan-1-amine is a specialized organic compound featuring a chloropyridinyl moiety fused with a cyclopropylamine group. This structure imparts unique reactivity and potential utility as an intermediate in agrochemical and pharmaceutical synthesis. The presence of the 6-chloropyridinyl group enhances electrophilic character, facilitating further functionalization, while the cyclopropylamine moiety contributes steric and electronic effects that may influence biological activity or material properties. Its well-defined molecular architecture makes it suitable for precision applications in ligand design or as a building block for heterocyclic systems. The compound's stability and synthetic accessibility further underscore its value in research and industrial contexts requiring tailored nitrogen-containing scaffolds.
1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine structure
2228654-80-4 structure
Product name:1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine
CAS No:2228654-80-4
MF:C10H13ClN2
Molecular Weight:196.676621198654
CID:6423280
PubChem ID:165743496

1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine
    • 2228654-80-4
    • EN300-1996259
    • 1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine
    • インチ: 1S/C10H13ClN2/c1-7(12)10(5-6-10)8-3-2-4-9(11)13-8/h2-4,7H,5-6,12H2,1H3
    • InChIKey: DCLGEOCETGTDCH-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C2(C(C)N)CC2)=N1

計算された属性

  • 精确分子量: 196.0767261g/mol
  • 同位素质量: 196.0767261g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 38.9Ų

1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1996259-10g
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine
2228654-80-4
10g
$6266.0 2023-09-16
Enamine
EN300-1996259-2.5g
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine
2228654-80-4
2.5g
$2856.0 2023-09-16
Enamine
EN300-1996259-0.5g
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine
2228654-80-4
0.5g
$1399.0 2023-09-16
Enamine
EN300-1996259-5.0g
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine
2228654-80-4
5g
$4226.0 2023-05-31
Enamine
EN300-1996259-0.05g
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine
2228654-80-4
0.05g
$1224.0 2023-09-16
Enamine
EN300-1996259-5g
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine
2228654-80-4
5g
$4226.0 2023-09-16
Enamine
EN300-1996259-1g
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine
2228654-80-4
1g
$1458.0 2023-09-16
Enamine
EN300-1996259-10.0g
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine
2228654-80-4
10g
$6266.0 2023-05-31
Enamine
EN300-1996259-0.1g
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine
2228654-80-4
0.1g
$1283.0 2023-09-16
Enamine
EN300-1996259-0.25g
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine
2228654-80-4
0.25g
$1341.0 2023-09-16

1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine 関連文献

1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2228654-80-4 and Product Name: 1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine

The compound with the CAS number 2228654-80-4 and the product name 1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of a chloropyridine moiety and a cyclopropyl group makes it a particularly intriguing candidate for further exploration.

Structurally, the compound consists of a cyclopropyl backbone linked to an amine group, which is further substituted with a 6-chloropyridin-2-yl moiety. This arrangement imparts specific electronic and steric properties that are highly relevant for interactions with biological targets. The chloropyridine segment is known for its ability to modulate enzyme activity and receptor binding, making it a valuable scaffold in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities. The 6-chloropyridin-2-yl group in this compound is particularly noteworthy, as it has been shown to exhibit inhibitory effects on various enzymes and receptors involved in inflammatory pathways. This has led to its investigation as a potential lead compound in the development of anti-inflammatory drugs.

The cyclopropylethan-1-amine portion of the molecule contributes to its unique pharmacophore, providing steric constraints that can enhance binding affinity and selectivity. This structural feature is particularly important in drug design, where optimizing interactions with biological targets is crucial for achieving therapeutic efficacy. The combination of these elements makes this compound a promising candidate for further pharmacological investigation.

Recent studies have highlighted the importance of chloropyridine derivatives in medicinal chemistry. These compounds have been explored for their potential in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The specific substitution pattern in 1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine suggests that it may possess unique mechanisms of action compared to other chloropyridine-based molecules.

One of the most exciting aspects of this compound is its potential application in the development of targeted therapies. By modulating specific biological pathways, it may be possible to develop drugs that are more effective and have fewer side effects than traditional treatments. The cyclopropyl group, in particular, has been shown to enhance binding interactions with certain enzymes, making it an attractive feature for drug design.

Furthermore, the compound's structure suggests that it may be amenable to modifications that could improve its pharmacokinetic properties. This is an important consideration in drug development, as poor absorption, distribution, metabolism, or excretion (ADME) profiles can limit the effectiveness of even the most promising therapeutic agents. By optimizing these properties, researchers may be able to develop drugs that are more effective and better tolerated by patients.

The synthesis of 1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine represents a significant achievement in synthetic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. This level of synthetic complexity underscores the compound's potential value and highlights the expertise required to produce such molecules on an industrial scale.

In conclusion, the compound with CAS No. 2228654-80-4 and the product name 1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine is a promising candidate for further pharmacological investigation. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents with potential applications in treating various diseases. As research continues to uncover new biological targets and mechanisms of action, compounds like this one are likely to play an increasingly important role in modern medicine.

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